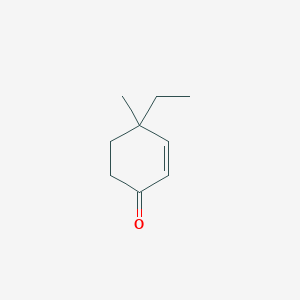
4-Ethyl-4-methylcyclohex-2-enone
Descripción general
Descripción
4-Ethyl-4-methylcyclohex-2-enone is an organic compound with the molecular formula C9H14O. It is a cyclic ketone characterized by a six-membered ring with a double bond and two alkyl substituents: an ethyl group and a methyl group. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and fragrance industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Ethyl-4-methylcyclohex-2-enone can be synthesized through several methods. One common approach involves the reaction of 3-buten-2-one with 2-methylbutanal . This reaction typically requires specific catalysts and controlled conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound often involves catalytic processes. For instance, the catalytic oxidation of cyclohexene derivatives can be employed, utilizing catalysts such as vanadium or palladium compounds . These methods are optimized for large-scale production, ensuring efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: 4-Ethyl-4-methylcyclohex-2-enone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Various reagents, including halogens and organometallic compounds, can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .
Aplicaciones Científicas De Investigación
4-Ethyl-4-methylcyclohex-2-enone has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential for developing new therapeutic agents.
Mecanismo De Acción
The mechanism by which 4-Ethyl-4-methylcyclohex-2-enone exerts its effects involves interactions with specific molecular targets. For instance, in oxidation reactions, the compound’s double bond and ketone group are key reactive sites. The pathways involved often include nucleophilic addition or substitution, depending on the reaction conditions .
Comparación Con Compuestos Similares
4-Methylcyclohex-2-enone: Similar in structure but lacks the ethyl group.
4,4-Dimethyl-2-cyclohexen-1-one: Contains two methyl groups instead of an ethyl and a methyl group.
Cyclohex-2-enone: The parent compound without any alkyl substituents
Uniqueness: 4-Ethyl-4-methylcyclohex-2-enone is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
Propiedades
IUPAC Name |
4-ethyl-4-methylcyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-3-9(2)6-4-8(10)5-7-9/h4,6H,3,5,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKISVAJSNYSWGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC(=O)C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00339544 | |
| Record name | 4-Ethyl-4-methylcyclohex-2-enone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00339544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17429-32-2 | |
| Record name | 4-Ethyl-4-methylcyclohex-2-enone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00339544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















